molecular formula C19H20N4O3 B2653081 1-[(4-nitrophenyl)methyl]-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1047424-73-6

1-[(4-nitrophenyl)methyl]-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

Cat. No.: B2653081
CAS No.: 1047424-73-6
M. Wt: 352.394
InChI Key: GPFKTTSEXRDHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-nitrophenyl)methyl]-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a nitrophenyl group and a quinazoline moiety in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-nitrophenyl)methyl]-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the piperidine ring and the nitrophenyl group. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-nitrophenyl)methyl]-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinazoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolines and piperidines, depending on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-nitrophenyl)methyl]-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-nitrophenyl)methyl]-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The quinazoline moiety is known to interact with tyrosine kinases, which play a crucial role in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used as anticancer agents.

    Piperidine Derivatives: Compounds like piperidine itself and its various substituted forms.

Uniqueness

What sets 1-[(4-nitrophenyl)methyl]-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one apart is its unique spiro structure, which provides a distinct three-dimensional shape. This unique structure can lead to specific interactions with biological targets, making it a compound of significant interest in drug discovery and development.

Properties

IUPAC Name

1'-[(4-nitrophenyl)methyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-18-16-3-1-2-4-17(16)20-19(21-18)9-11-22(12-10-19)13-14-5-7-15(8-6-14)23(25)26/h1-8,20H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFKTTSEXRDHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC3=CC=CC=C3C(=O)N2)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.